

Chemical structure and IUPAC name of 2-Iodo-4-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-4-nitrotoluene

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An In-depth Technical Guide to 2-Iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **2-Iodo-4-nitrotoluene**. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data and protocols to support advanced applications.

Chemical Structure and IUPAC Name

2-Iodo-4-nitrotoluene is an aromatic organic compound. Its structure consists of a toluene molecule substituted with an iodine atom at position 2 and a nitro group at position 4.

The IUPAC name for this compound is 2-iodo-1-methyl-4-nitrobenzene.^[1]

Chemical Structure:

Caption: Chemical structure of **2-Iodo-4-nitrotoluene**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Iodo-4-nitrotoluene** is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ INO ₂	[1]
Molecular Weight	263.03 g/mol	[1]
CAS Number	7745-92-8	[1]
Appearance	Brown-yellow crystalline powder	[2]
Melting Point	60-62 °C	[2]
Density	~1.9 g/cm ³	[2]
Flash Point	~141 °C	[2]
LogP	3.28	[3]
Solubility	Soluble in toluene	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-Iodo-4-nitrotoluene**. The following techniques have been used to analyze this compound:

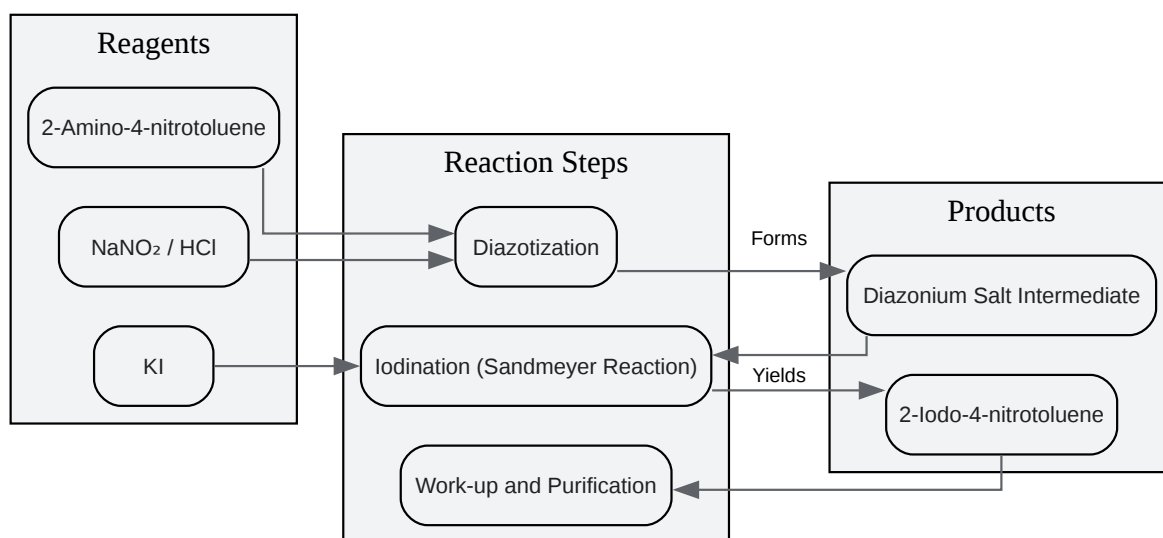
- ¹H NMR Spectroscopy: Data available.[1]
- Gas Chromatography-Mass Spectrometry (GC-MS): Data available.[1][4]
- UV-Visible Spectroscopy: Data available.[1]
- Infrared (IR) Spectroscopy: Data available.[1]

Experimental Protocols

Proposed Synthesis Workflow

A specific, detailed experimental protocol for the synthesis of **2-Iodo-4-nitrotoluene** is not readily available in the surveyed literature. However, based on established organic chemistry principles and reactions of similar compounds, a plausible synthetic route can be proposed. A common method for introducing an iodine atom onto an aromatic ring in a specific position relative to other substituents is the Sandmeyer reaction. This would involve the diazotization of an amino group, followed by substitution with iodide.

The proposed starting material would be 2-amino-4-nitrotoluene. The logical workflow for the synthesis is as follows:



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Caption: Proposed synthesis workflow for **2-Iodo-4-nitrotoluene**.

Detailed Steps:

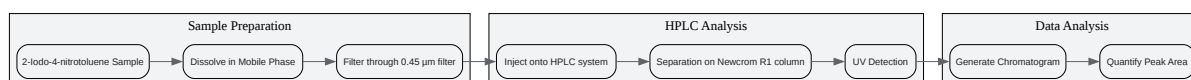
- Diazotization:** 2-Amino-4-nitrotoluene is treated with a cold, acidic solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction is temperature-sensitive and should be carried out at low temperatures (0-5 °C).

- Sandmeyer Reaction: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by the iodide ion to yield **2-Iodo-4-nitrotoluene**.
- Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing to remove impurities, drying, and finally purification of the crude product, for example, by recrystallization or column chromatography.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **2-Iodo-4-nitrotoluene**.^[3]

Experimental Workflow:



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Caption: Experimental workflow for HPLC analysis of **2-Iodo-4-nitrotoluene**.

Methodology:

- Column: Newcrom R1 reverse-phase column.^[3]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.^[3]
- Application: This method is suitable for the separation and analysis of **2-Iodo-4-nitrotoluene**. It is scalable and can be adapted for preparative separation to isolate

impurities. The use of smaller 3 μm particle columns can be employed for faster UPLC applications.[3]

Role in Synthesis

2-Iodo-4-nitrotoluene serves as a valuable intermediate in organic synthesis. The presence of the iodo and nitro functional groups on the toluene ring allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2]

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-Iodo-4-nitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293748#chemical-structure-and-iupac-name-of-2-iodo-4-nitrotoluene]

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